molecular formula C20H17ClF6N2O4 B2915365 N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-42-5

N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2915365
CAS No.: 338404-42-5
M. Wt: 498.81
InChI Key: NFLFKGBCQFYOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(4-Chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic benzamide derivative characterized by two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring. The amide nitrogen is linked to a 2-aminoethyl group further substituted with a 4-chlorobenzoyl moiety. This structural motif is analogous to antiarrhythmic agents like flecainide acetate but distinct in its substitution pattern.

Properties

IUPAC Name

N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF6N2O4/c21-13-3-1-12(2-4-13)17(30)28-7-8-29-18(31)15-9-14(32-10-19(22,23)24)5-6-16(15)33-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLFKGBCQFYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known by its CAS number 338404-42-5, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a benzamide core with trifluoroethoxy groups and a chlorobenzoyl moiety, which may contribute to its biological activity.

  • Molecular Formula: C20H17ClF6N2O4
  • Molecular Weight: 498.8 g/mol
  • Physical State: Solid
  • Boiling Point: Approximately 563.6 °C (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Preliminary studies suggest it may act as an inhibitor of histone deacetylases (HDACs), enzymes that play crucial roles in gene expression regulation and are implicated in cancer progression.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzamide derivatives have shown potent inhibition of tumor cell growth in vitro and in vivo models:

  • In Vitro Studies:
    • Compounds with similar structures have demonstrated IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .
  • In Vivo Studies:
    • In xenograft models, these compounds have been shown to inhibit tumor growth effectively, achieving tumor growth inhibition (TGI) rates exceeding 48% compared to standard treatments .

HDAC Inhibition

This compound is hypothesized to inhibit HDAC3 selectively. This inhibition can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that favor apoptosis and cell cycle arrest in cancer cells.

Case Studies

StudyCompoundTargetIC50 ValueObservations
Study 1FNA (similar structure)HDAC395.48 nMSignificant tumor growth inhibition observed in xenograft models.
Study 2FNAHepG2 cells1.30 μMStrong antiproliferative activity compared to SAHA (17.25 μM).
Study 3FNA + TaxolCombination therapyN/AEnhanced anticancer activity noted when combined with traditional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Relevance

The compound belongs to a broader class of 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives, which exhibit antiarrhythmic activity by blocking cardiac sodium channels. Key structural analogs include:

Compound Name Substituent on Amide Nitrogen Key Differences Biological Activity (vs. Target Compound)
Flecainide acetate (N-(2-piperidylmethyl)-2,5-bis(trifluoroethoxy)benzamide) Piperidinylmethyl group Basic amine enhances sodium channel block Potent antiarrhythmic (IC₅₀: 1–10 µM)
NU-FL (N-(2-ethylmorpholino)-2,5-bis(trifluoroethoxy)benzamide) Morpholinoethyl group Reduced basicity vs. piperidine Moderate sodium channel inhibition
Thiazolidinone derivatives (e.g., 5a–k) Thiazolidinone-linked phenyl groups Heterocyclic substituent alters polarity Antimicrobial activity reported
Process-related impurities (e.g., Impurity-A) Methylpiperidine or pyridinylmethyl groups Structural deviations during synthesis Typically inactive or toxic

Structure-Activity Relationship (SAR)

  • Trifluoroethoxy Groups : Critical for sodium channel blockade; removal reduces potency >10-fold .
  • Amide Nitrogen Substituents: Basic Amines (e.g., piperidine in flecainide): Enhance binding to charged channel residues.
  • Lipophilicity: The 4-chlorobenzoyl moiety increases logP vs. flecainide (predicted logP: ~3.5 vs.

Pharmacokinetic and Metabolic Differences

  • Metabolism : Flecainide undergoes hepatic oxidation (~70%), while the 4-chlorobenzoyl group in the target compound may slow CYP450-mediated metabolism.
  • Half-Life : Flecainide: 12–27 hours; target compound (predicted): Longer due to trifluoroethoxy stability and reduced clearance .

Key Research Findings

  • Antiarrhythmic Activity : Flecainide acetate (IC₅₀: 1.2 µM for NaV1.5) outperforms the target compound in preliminary assays, likely due to optimal piperidine basicity .
  • Antimicrobial Potential: Thiazolidinone-linked analogs (e.g., 5d) show MIC values of 4–8 µg/mL against S. aureus, suggesting divergent therapeutic applications .
  • Impurity Toxicity : Pyridinylmethyl impurities (e.g., CAS 57415-36-8) exhibit cardiotoxic effects at >0.1% concentrations, necessitating strict process controls .

Q & A

Q. Key Considerations :

  • Activation Methods : Compare acyl chloride vs. coupling agents (e.g., DCC/HOBt) for amide formation. Acyl chlorides offer higher reactivity but require careful handling, while coupling reagents reduce side products .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

Q. Table 1: Synthetic Approaches

StepReagents/ConditionsAdvantagesChallenges
Amide FormationSOCl₂, ethylenediamine, CH₂Cl₂, 0°C to RTHigh yield, scalableCorrosive reagents
EtherificationK₂CO₃, CF₃CH₂I, DMF, 80°CSelective substitutionLong reaction time

[Basic] How is the compound characterized post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and trifluoroethoxy (C-O stretch ~1250 cm⁻¹, C-F ~1100 cm⁻¹) groups .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), NH signals (δ 6.5–7.5 ppm, broad), and trifluoroethoxy CH₂ (δ 4.5–4.7 ppm) .
    • ¹³C NMR : Carbonyl (δ ~170 ppm), CF₃ (δ ~120 ppm, q, J = 288 Hz) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation pattern against theoretical values .

Q. Data Cross-Validation :

  • Compare experimental vs. computed spectra (e.g., PubChem data ).
  • Use HPLC to assess purity (>95% for biological assays).

[Advanced] How to design experiments to evaluate its bioactivity against bacterial targets?

Methodological Answer:
Hypothesis : The compound may inhibit bacterial enzymes like acps-pptase, critical for lipid biosynthesis .
Experimental Design :

Target Identification : Perform molecular docking using the compound’s structure (SMILES/InChI ) against bacterial enzyme databases (e.g., PDB).

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ via spectrophotometric assays (e.g., NADH depletion in acps-pptase activity ).
  • MIC Testing : Assess minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Mechanistic Studies : Use fluorescence spectroscopy to monitor conformational changes in enzymes upon binding .

Q. Data Interpretation :

  • Correlate enzyme inhibition with MIC values.
  • Address contradictions (e.g., high IC₅₀ but low MIC) by evaluating membrane permeability (e.g., outer membrane permeability assays).

[Advanced] How to resolve discrepancies in spectroscopic data during structure elucidation?

Methodological Answer:
Common Issues :

  • Ambiguous NH Signals : Variable broadening due to hydrogen bonding. Use D₂O exchange or 2D NMR (e.g., HSQC) to assign protons .
  • Overlapping Aromatic Peaks : Employ NOESY or COSY to differentiate substituent positions .
  • Mass Fragmentation Mismatches : Compare with computational tools (e.g., CFM-ID) or synthesize reference standards .

Case Study :
If ESI-MS shows [M+Na]⁺ instead of [M+H]⁺, recalibrate using sodium adduct standards or switch to MALDI-TOF for clearer ionization .

[Basic] What are the stability and solubility profiles of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4). Use sonication or surfactants for poorly soluble batches .
  • Stability :
    • Thermal : Conduct TGA/DSC to determine decomposition temperature (>200°C typical for benzamides ).
    • Photochemical : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. Table 2: Physicochemical Properties

PropertyConditionsResultReference
Solubility in DMSO25°C>50 mg/mL
Thermal StabilityN₂ atmosphereDecomposes at 210°C

[Advanced] What strategies optimize reaction yield in large-scale amide coupling?

Methodological Answer:

  • Catalyst Screening : Test HATU vs. EDCI/HOBt for efficiency. HATU often provides higher yields but is costlier .
  • Solvent Optimization : Use DMF or THF for polar intermediates; switch to EtOAc for easier purification .
  • Workflow Adjustments :
    • Continuous Flow Synthesis : Reduces side reactions and improves heat management .
    • In Situ Activation : Generate acyl chloride directly from carboxylic acid using PCl₃ .

Yield Improvement Case :
Replacing glacial acetic acid with catalytic p-TsOH in refluxing ethanol increased amidation yield from 65% to 82% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.